N-Methyl Carvedilol Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

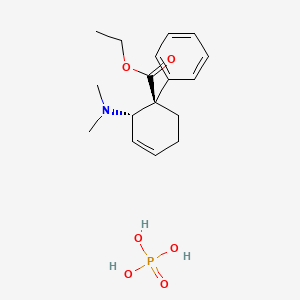

N-Methyl Carvedilol Hydrochloride is a derivative of Carvedilol, a non-selective beta-adrenergic antagonist. This compound is known for its potential anticancer activity, particularly in treating cancers of the lung and prostate . Carvedilol itself is widely used in the treatment of hypertension and chronic heart failure due to its ability to block both beta and alpha-1 adrenergic receptors .

Mecanismo De Acción

Mode of Action

N-Methyl Carvedilol Hydrochloride acts as a non-selective beta-adrenergic antagonist . It inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Additionally, Carvedilol’s action on alpha-1 adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism and effectiveness. Additionally, patient-specific factors such as genetic variations in the enzymes that metabolize Carvedilol (e.g., CYP2D6) can influence its pharmacokinetics and pharmacodynamics

Análisis Bioquímico

Biochemical Properties

N-Methyl Carvedilol Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been found to possess both reactive oxygen species (ROS) scavenging and ROS suppressive effects . Its antioxidant effects are attributed to its carbazole moiety .

Cellular Effects

This compound influences cell function by slowing the heart rhythm and reducing the force of the heart’s pumping . This lowers blood pressure and reduces heart failure . It also showed protective effects against daunorubicin- (DNR-) induced cardiac toxicity by reducing oxidative stress and apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the binding of norepinephrine to α1, β1- and β2-adrenergic receptors . This slows the heart rhythm and reduces the force of the heart’s pumping .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. A simple, selective, linear, precise and accurate RP-HPLC method was developed and validated for rapid assay of Carvedilol in Bulk and Pharmaceutical tablet Formulation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is extensively metabolized and therefore loses its effectiveness due to a short half-life .

Métodos De Preparación

The synthesis of N-Methyl Carvedilol Hydrochloride involves several steps. The general procedure for preparing Carvedilol includes the reaction of 4-hydroxy carbazole with epichlorohydrin in the presence of a base such as sodium hydroxide, followed by the reaction with 2-(2-methoxyphenoxy)ethylamine . For this compound, an additional methylation step is required, typically using methyl iodide or a similar methylating agent under basic conditions .

Industrial production methods often involve optimizing reaction conditions to improve yield and purity. This includes screening various solvents and bases, as well as controlling temperature and reaction time .

Análisis De Reacciones Químicas

N-Methyl Carvedilol Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

N-Methyl Carvedilol Hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a model compound to study the effects of methylation on the pharmacological properties of beta-blockers.

Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Comparación Con Compuestos Similares

N-Methyl Carvedilol Hydrochloride is unique due to its additional methyl group, which may enhance its pharmacological properties compared to Carvedilol. Similar compounds include:

Carvedilol: A non-methylated version used primarily for cardiovascular diseases.

Labetalol: Another non-selective beta-blocker with alpha-1 blocking activity.

Propranolol: A non-selective beta-blocker without alpha-1 blocking activity.

This compound’s uniqueness lies in its potential anticancer activity, which is not a primary feature of the other similar compounds .

Propiedades

Número CAS |

1346599-33-4 |

|---|---|

Fórmula molecular |

C25H29ClN2O4 |

Peso molecular |

456.967 |

Nombre IUPAC |

1-[2-(2-methoxyphenoxy)ethylamino]-3-(9-methylcarbazol-4-yl)oxypropan-2-ol;hydrochloride |

InChI |

InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H |

Clave InChI |

FERDKVPPAFYQOZ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl |

Sinónimos |

1-[[2-(2-Methoxyphenoxy)ethyl]amino]-3-[(9-methyl-9H-carbazol-4-yl)oxy]-2-propanol Hydrochloride; N-Methyl CRV Hydrochloride; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-](/img/structure/B585121.png)

![2-[(Z)-pent-1-enyl]pyridine](/img/structure/B585123.png)

![2H-Isoxazolo[4,5-f]indole](/img/structure/B585125.png)

![3-[4-(Hydroxymethyl)piperazin-1-YL]propanoic acid](/img/structure/B585132.png)